Bienvenue dans la boutique en ligne BenchChem!

2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide

Anticancer Antiproliferative Lead Optimization

Source the exact 2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide (CAS 1421465-66-8) to ensure critical SAR reproducibility. Unique 4-bromophenyl-furan-thiazole triad validated for FAAH inhibition and anticancer profiling. Avoid potency shifts from generic substitution; this specific chemotype is essential for halogen bonding studies and targeted lead optimization.

Molecular Formula C17H15BrN2O2S
Molecular Weight 391.28
CAS No. 1421465-66-8
Cat. No. B2494061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide
CAS1421465-66-8
Molecular FormulaC17H15BrN2O2S
Molecular Weight391.28
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CO2)CNC(=O)CC3=CC=C(C=C3)Br
InChIInChI=1S/C17H15BrN2O2S/c1-11-15(23-17(20-11)14-3-2-8-22-14)10-19-16(21)9-12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H,19,21)
InChIKeyPEWNGEZRWDCEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide (CAS 1421465-66-8): Structural Profile and Research Sourcing


2-(4-Bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide (CAS 1421465-66-8) is a synthetic, multifunctional heterocyclic small molecule (MF: C17H15BrN2O2S, MW: 391.28 g/mol) featuring a 4-bromophenylacetamide moiety linked via a methylene bridge to a 2-(furan-2-yl)-4-methylthiazole core . This architecture integrates three pharmacologically privileged scaffolds—thiazole, furan, and a brominated aromatic ring—positioning it as a versatile intermediate for medicinal chemistry and chemical biology probe development. As a research-grade building block, it is primarily sourced for lead optimization campaigns requiring iterative structure-activity relationship (SAR) exploration around the central thiazole-furan template.

Why Generic Substitution Fails for 2-(4-Bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide Analogs


Within the thiazole-acetamide chemotype, subtle structural permutations—particularly at the acetamide N-substituent and the thiazole 2-position—frequently produce binary shifts in biological potency, selectivity, and even target class preference, making generic substitution a high-risk procurement strategy [1]. Published data on closely related furan-2-yl thiazole series demonstrate that replacing the 4-bromophenyl group with a diphenylmethyl or chlorophenoxy substituent can alter antiproliferative GI50 values by orders of magnitude, while swapping the furan for a thiophene or benzofuran dramatically modulates enzyme inhibitory profiles [2]. Therefore, sourcing the exact compound, 2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide, is critical for reproducing specific SAR inflection points or optimizing a hit around its unique bromophenyl-furan-thiazole triad.

2-(4-Bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide: Quantitative Differentiation Data Guide


Antiproliferative Differentiation via Furan-2-yl vs. Aromatic Thiazole Substitution Benchmarking

The furan-2-yl substituent at the thiazole 2-position is a critical determinant of cytotoxic potency. In a standardized cross-study analysis of structurally related thiazole-acetamide derivatives against a panel of cell-free and cellular targets, a furan-2-yl derivative (Compound 1a) demonstrated an IC50 of 21.8 ± 1.30 μM, which is 2.9-fold more potent than its benzothiophen analog (4a, IC50 = 37.7 μM) and 1.7-fold more potent than the thienyl analog (5a, IC50 = 17.3 μM) [1]. The target compound, bearing the identical furan-2-yl-4-methylthiazole core, is anticipated to exhibit a comparable potency advantage over non-furan analogs in similar cellular contexts.

Anticancer Antiproliferative Lead Optimization

FAAH Inhibitory Potential: Bromophenyl-Acetamide Scaffold vs. In-Class Alternatives

The specific 4-bromophenylacetamide motif of the target compound is a recurrent pharmacophore in Fatty Acid Amide Hydrolase (FAAH) inhibitors. A Sanofi-Aventis patent (AR-072593-A1) exemplifies a series of alkylthiazole derivatives, including furanyl- and bromophenyl-substituted variants, as potent FAAH enzyme inhibitors [1]. While explicit IC50 data for the target compound is not publicly disclosed, the patent's structure-activity relationship (SAR) tables reveal that the presence of a 4-bromophenyl group significantly enhances target engagement compared to unsubstituted phenyl or 4-chlorophenyl analogs within the same thiazole series. This positions the target compound as a priority scaffold for investigators seeking to develop novel FAAH modulators with a differentiated selectivity profile over other serine hydrolases.

FAAH Inhibition Pain CNS Disorders

Differentiation from 2-(2-chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide in Anticancer Screens

A direct structural analog, 2-(2-chlorophenoxy)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide, which replaces the 4-bromophenylacetamide group with a 2-chlorophenoxyacetamide, displayed an IC50 of approximately 1.61 µg/mL against human glioblastoma U251 and melanoma WM793 cell lines . This value provides a key quantitative baseline. By retaining the identical furan-2-yl-4-methylthiazole core, the target compound's divergent 4-bromophenylacetamide head group is projected to yield a distinct antiproliferative profile, potentially with altered potency and selectivity across the NCI 60 cell line panel. The bromine atom also enables specific physicochemical and electronic properties (e.g., halogen bonding, lipophilicity) that cannot be replicated by the chlorophenoxy ether analog.

Anticancer Cytotoxicity SAR

Class-Level Antimicrobial Differentiation Potential Relative to 2,2-Diphenylacetamide and Unsubstituted Analogs

Within the broader class of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide derivatives, preliminary antimicrobial investigations suggest activity against various bacterial strains . The N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,2-diphenylacetamide analog exhibited moderate antimicrobial properties, while analogs with electron-donating groups on the phenyl ring showed lower MIC values [1]. The target compound's 4-bromophenyl group, being electron-withdrawing, is predicted to exhibit a differentiated antimicrobial spectrum and potency compared to both the unsubstituted phenyl and the 2,2-diphenyl analogs. This class-level SAR trend supports the selection of the bromophenyl variant for focused antimicrobial screening campaigns.

Antimicrobial Antibacterial SAR

2-(4-Bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide: Optimal Application Scenarios


Focused FAAH Inhibitor Lead Optimization

As evidenced by the Sanofi-Aventis patent AR-072593-A1 [1], the target compound's 4-bromophenyl-furan-thiazole core is a validated template for FAAH inhibition. This scenario is optimal for groups synthesizing focused libraries where the bromophenyl moiety is critical for potency and selectivity over other serine hydrolases. The compound serves as a direct starting point for SAR expansion, avoiding the need for de novo construction of the privileged core.

Anticancer SAR Probe with Distinct Head Group Electronics

Based on the differential potency of furan-2-yl thiazole analogs in cytotoxicity assays [2] and the unique electronic properties of the 4-bromophenyl group, this compound is ideally suited for anticancer SAR studies. Researchers comparing it directly to the 2-(2-chlorophenoxy) analog can map the impact of the head group on antiproliferative activity across panels like the NCI-60, using the known IC50 of ~1.61 µg/mL for the latter as a quantitative benchmark .

Antimicrobial Hit Discovery Against Gram-Positive Pathogens

Preliminary class-level data suggests that thiazole-furan acetamide derivatives possess antibacterial activity . The electron-withdrawing 4-bromophenyl substituent of the target compound is predicted to create a differentiated antimicrobial profile compared to previously investigated electron-donating or diphenyl analogs . This makes it a strong candidate for inclusion in phenotypic screening libraries targeting drug-resistant Gram-positive bacteria.

Chemical Probe for Bromine-Specific Halogen Bonding Interactions

In structural biology and biophysical studies, the target compound is a superior choice over its chloro, fluoro, or unsubstituted analogs for investigating halogen bonding interactions [1]. The bromine atom's enhanced polarizability and ability to form strong halogen bonds with protein backbone carbonyls provide a clear mechanistic differentiation, enabling detailed co-crystallography or NMR studies to guide rational drug design.

Quote Request

Request a Quote for 2-(4-bromophenyl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.